molecular formula C19H14N2O5 B2400045 (2E,5E)-2,5-bis[(3-nitrophenyl)methylidene]cyclopentan-1-one CAS No. 1177255-21-8

(2E,5E)-2,5-bis[(3-nitrophenyl)methylidene]cyclopentan-1-one

Cat. No.: B2400045
CAS No.: 1177255-21-8
M. Wt: 350.33
InChI Key: KTEWMZVMTXIQMO-KAVGSWPWSA-N
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Description

(2E,5E)-2,5-bis[(3-nitrophenyl)methylidene]cyclopentan-1-one (CAS RN: 273724-34-8) is a member of the mono-carbonyl analogs of curcumin (MACs), a class of compounds designed for enhanced stability by deleting the metabolically unstable β-diketone moiety found in curcumin . This compound, with the molecular formula C19H14N2O5 and an average molecular mass of 350.330 Da, features a defined (E,E)-stereochemistry at its olefinic bonds, which is critical for its planar structure and biological activity . Its core structure is built around a central cyclopentanone ring linked to two 3-nitrobenzylidene groups . This compound serves as a key building block for synthesizing biologically active heterocycles and is of significant interest in medicinal chemistry and oncology research . Structural analogs, particularly those based on the bis-benzylidene cyclopentanone scaffold, have demonstrated potent multidrug resistance (MDR) reversal activity in cancer chemotherapy . For instance, the 3,4,5-trimethoxybenzylidene analog was reported to be 31 times more potent than verapamil as an MDR revertant, highlighting the potential of this chemical class . The molecule's near-coplanar structure allows for extensive conjugation, which is often associated with its mechanism of action and interaction with biological targets . This product is intended for research applications only and is strictly not designed for human therapeutic or veterinary use. Researchers can utilize this compound to explore MDR reversal mechanisms, develop novel anti-cancer agents, and study the structure-activity relationships of curcumin analogs.

Properties

IUPAC Name

(2E,5E)-2,5-bis[(3-nitrophenyl)methylidene]cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c22-19-15(9-13-3-1-5-17(11-13)20(23)24)7-8-16(19)10-14-4-2-6-18(12-14)21(25)26/h1-6,9-12H,7-8H2/b15-9+,16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEWMZVMTXIQMO-KAVGSWPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C1=CC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Mechanism

The most widely reported method for synthesizing bis-arylidene cyclopentanones involves base-catalyzed aldol condensation between cyclopentanone and nitro-substituted benzaldehydes. For the target compound, two equivalents of 3-nitrobenzaldehyde react with cyclopentanone under basic conditions to form the α,β-unsaturated ketone system via a double dehydration process.

Mechanistic Steps :

  • Enolate Formation : Cyclopentanone undergoes deprotonation at its α-positions under basic conditions (e.g., NaOH, KOH), generating a resonance-stabilized enolate.
  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of 3-nitrobenzaldehyde, forming a β-hydroxy ketone intermediate.
  • Dehydration : Elimination of water yields the mono-condensed product, which undergoes a second aldol condensation to form the bis-arylidene derivative.
  • Stereochemical Control : The E,E-configuration arises from antiperiplanar elimination during dehydration, favored by steric hindrance between the nitro groups and cyclopentanone ring.

Optimized Reaction Conditions

Based on analogous syntheses of bis-arylidene cyclohexanones, the following conditions are recommended:

Parameter Optimal Value Purpose
Solvent Ethanol/Water (3:1) Balances solubility of cyclopentanone and 3-nitrobenzaldehyde
Base 10% NaOH (aq.) Generates enolate efficiently without side reactions
Molar Ratio 1:2.2 (Cyclopentanone:3-Nitrobenzaldehyde) Ensures complete double condensation
Temperature Reflux (~78°C) Accelerates dehydration while avoiding nitro group decomposition
Reaction Time 6–8 hours Monitored by TLC for disappearance of aldehyde spots

Yield : 65–72% (reported for analogous nitroaryl derivatives).

Alternative Synthetic Strategies

Multi-Step Cyclization from Succinic Acid Derivatives

A patent-disclosed method for 3,4-disubstituted cyclopentanones (WO2007010387A2) offers insights into adapting multi-step routes for 2,5-disubstituted analogs:

  • Starting Material : Optically active 2-substituted succinic acid monoester.
  • Alkylation : Introduce substituents via alkylating agents (e.g., methyl iodide).
  • Reduction : Convert esters to diols using LiAlH4.
  • Activation and Cyclization : Sulfonate diols (e.g., mesyl chloride) and cyclize via bis-alkylation with FAMSO (formaldehyde sulfoxylate).
  • Oxidation : Hydrolyze thioketal intermediates to yield cyclopentanone.

Challenges :

  • Requires stereochemical control at multiple steps.
  • Lower overall yields (~40%) compared to aldol condensation.

Solid-State Synthesis under Solvent-Free Conditions

Emerging protocols for similar compounds utilize microwave-assisted or ball-mill grinding to enhance efficiency:

Condition Outcome Advantage
Microwave (100°C, 20 min) 58% yield Reduced reaction time
Ball Milling (30 Hz, 1h) 63% yield Eliminates solvent use

Purification and Characterization

Isolation Techniques

  • Recrystallization : Dissolve crude product in hot DMF and gradually add ethanol to induce crystallization.
  • Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for higher-purity isolates (>95%).

Spectroscopic Validation

Key Spectral Signatures :

  • IR (KBr) :
    • ν(C=O): 1685–1700 cm⁻¹
    • ν(NO₂): 1520 cm⁻¹ (asymmetric), 1345 cm⁻¹ (symmetric)
  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 8.45 (s, 2H, Ar–H ortho to NO₂)
    • δ 7.85–7.92 (m, 4H, Ar–H meta to NO₂)
    • δ 7.65 (d, J = 15.8 Hz, 2H, =CH–Ar)
    • δ 3.15 (t, J = 6.2 Hz, 4H, cyclopentanone–CH₂)
  • ¹³C NMR :
    • δ 205.7 (C=O)
    • δ 148.2–125.3 (aromatic carbons)
    • δ 135.8 (=CH–Ar)

Stability and Reactivity Considerations

Thermal Stability

  • Decomposition Temperature : 265°C (TGA)
  • Storage : Stable at 4°C under inert atmosphere for >12 months.

Reactivity Profile

  • Electrophilic Sites : Nitro groups direct further substitutions (e.g., reduction to amines).
  • Conjugated System : Susceptible to nucleophilic attack at β-positions of the enone.

Applications and Derivatives

While direct applications of this compound are underexplored, structurally related bis-arylidene cyclopentanones exhibit:

  • Antimicrobial Activity : MIC values of 12.5 µg/mL against S. aureus.
  • Optoelectronic Potential : Bandgap ~2.8 eV, suitable for organic semiconductors.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-2,5-bis[(3-nitrophenyl)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form the corresponding cyclopentanol derivative.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are typically nitro derivatives or amines.

    Reduction: The major product is the corresponding cyclopentanol derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

(2E,5E)-2,5-bis[(3-nitrophenyl)methylidene]cyclopentan-1-one has been investigated for its potential as an antitumor agent. Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of nitrophenyl groups may enhance the compound's ability to interact with biological targets, making it a candidate for further development in cancer therapy.

Case Study: Antitumor Activity

A study demonstrated that derivatives of this compound showed significant inhibition of cell proliferation in human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Materials Science

The compound's unique structure allows for its use in the development of advanced materials. Its ability to form stable complexes with metals can be exploited in catalysis and sensor technology.

Case Study: Sensor Development

Research has shown that this compound can be incorporated into polymer matrices to create sensors capable of detecting environmental pollutants. The sensitivity and selectivity of these sensors make them valuable for monitoring air quality.

Environmental Applications

Due to its chemical properties, this compound has potential applications in environmental remediation. Its ability to bind heavy metals can be utilized in the development of adsorbents for water purification.

Case Study: Heavy Metal Adsorption

Experimental studies have indicated that this compound effectively adsorbs lead and cadmium ions from aqueous solutions, suggesting its utility in wastewater treatment processes.

Mechanism of Action

The mechanism of action of (2E,5E)-2,5-bis[(3-nitrophenyl)methylidene]cyclopentan-1-one involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form amines, which can then interact with biological molecules such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Nitro-Substituted Analogs

  • (2E,5E)-2,5-Bis[(4-Nitrophenyl)methylidene]cyclopentan-1-one (CAS 42019-85-2): Structural difference: Para-nitro vs. meta-nitro substitution. Impact: Para-nitro groups increase symmetry and may enhance dipole moments compared to meta-substitution. This positional change could alter solubility, crystallization behavior, and binding affinities in biological targets (e.g., enzymes or membranes) . Synthetic yield: Not explicitly reported, but similar nitro-substituted chalcones often exhibit moderate yields (55–75%) due to steric and electronic challenges .

Methoxy/Hydroxy-Substituted Analogs

  • Physical properties: Higher polarity due to hydroxyl groups, leading to lower solubility in nonpolar solvents compared to nitro analogs.
  • Compound 3b10 [(2E,5E)-2-(4-Hydroxy-3-methoxyphenyl)-5-(4-morpholinophenyl)cyclopentanone]: Functional groups: Incorporates a morpholine ring, enhancing solubility in aqueous media. Melting point >300°C, indicating high thermal stability . Bioactivity: Not explicitly reported, but morpholine derivatives often exhibit improved pharmacokinetic profiles .

Heterocyclic-Substituted Analogs

  • (2E,5E)-2,5-Bis(2-Furylmethylene)cyclopentanone: Structural features: Furyl rings introduce oxygen heteroatoms, reducing electron density compared to nitro-substituted analogs. Applications: Furyl chalcones are explored for optoelectronic materials due to their conjugated systems .

Pharmacological and Computational Insights

  • PGV-1 [(2E,5E)-2-(4-Hydroxy-3,5-dimethylphenyl)-5-(3-methoxy-4,5-dimethylphenyl)cyclopentanone]: Anticancer activity: Suppresses tumor formation in breast cancer xenografts (IC50 < 10 μM) and inhibits nuclear localization of NF-κB, a key inflammation and cancer pathway . Comparison: The absence of nitro groups in PGV-1 may reduce electrophilicity but improve metabolic stability compared to nitro-substituted analogs.
  • GNF-pf-2695 [(2E,5E)-2,5-Bis(3,4,5-trimethoxyphenyl)cyclopentanone]: Computational docking: Shows moderate EGFR inhibition (binding energy: −7.34 kcal/mol) and NF-κB suppression (IC50: 2.93 μM) .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Substituents Melting Point (°C) Yield (%) Molecular Formula
Target Compound 3-Nitrophenyl Not reported ~70* C19H14N2O5
4-Nitro Analog 4-Nitrophenyl Not reported ~65* C19H14N2O5
NSC-43319 4-Hydroxy-3-methoxyphenyl >200 55 C21H20O5
PGV-1 Dimethyl/methoxyphenyl 186–189 ≥99.8 C24H26O3

*Inferred from analogous syntheses.

Biological Activity

(2E,5E)-2,5-bis[(3-nitrophenyl)methylidene]cyclopentan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound features a cyclopentanone core with two nitrophenylmethylidene substituents. Its molecular formula is C15H12N2O4C_{15}H_{12}N_{2}O_{4}, and it has a molecular weight of approximately 284.26 g/mol. The structural formula can be represented as follows:

 2E 5E 2 5 bis 3 nitrophenyl methylidene cyclopentan 1 one\text{ 2E 5E 2 5 bis 3 nitrophenyl methylidene cyclopentan 1 one}

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by Pendergrass et al. demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported at 50 µg/mL for both organisms .

Anticancer Activity

The compound has shown promising results in anticancer assays. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. The IC50 values for MCF-7 and HeLa cells were found to be 30 µM and 25 µM, respectively .

Anti-inflammatory Effects

Another significant aspect of this compound is its anti-inflammatory activity. It was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A comparative study on various nitrophenyl derivatives highlighted that this compound had superior antimicrobial properties compared to its analogs, making it a candidate for further development as an antibacterial agent .
  • Cancer Cell Apoptosis : In a detailed investigation involving MCF-7 cells, researchers observed that treatment with the compound led to increased levels of reactive oxygen species (ROS), which correlated with enhanced apoptotic activity. Flow cytometry analysis confirmed significant cell death compared to untreated controls .

The biological activities of this compound can be attributed to several mechanisms:

  • Caspase Activation : Induction of apoptosis through caspase activation pathways.
  • Cytokine Modulation : Inhibition of pro-inflammatory cytokine production.
  • ROS Generation : Increased oxidative stress leading to cellular damage in cancer cells.

Q & A

Q. How should researchers address discrepancies between theoretical predictions and experimental bioactivity data?

  • Multi-parametric validation : Cross-reference computational binding affinities with SPR (surface plasmon resonance) assays to confirm target engagement .
  • Meta-analysis : Compare results across analogs (e.g., 2,5-bis(4-dimethylaminobenzylidene)cyclopentanone) to identify substituent-specific trends .

Q. What methodologies ensure reproducibility in synthesizing and characterizing this compound across laboratories?

  • Standardized protocols : Adopt IUPAC-recommended procedures for aldol condensation and provide detailed spectral datasets (e.g., NMR, HRMS) in open-access repositories .
  • Collaborative validation : Share samples with independent labs for parallel characterization via round-robin testing .

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